{[7-(Difluoro-phosphono-methyl)-naphthalen-2-YL]-difluoro-methyl}-phosphonic acid
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Overview
Description
{[7-(Difluoro-Phosphono-Methyl)-Naphthalen-2-Yl]-Difluoro-Methyl}-Phosphonic Acid is an organic compound belonging to the class of naphthalenes, which are characterized by a naphthalene moiety consisting of two fused benzene rings . This compound is notable for its unique structure, which includes difluoro-phosphono-methyl and difluoro-methyl-phosphonic acid groups.
Preparation Methods
The preparation of {[7-(Difluoro-Phosphono-Methyl)-Naphthalen-2-Yl]-Difluoro-Methyl}-Phosphonic Acid involves several synthetic routes. One common method includes the reaction of naphthalene derivatives with difluoro-phosphono-methyl reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
{[7-(Difluoro-Phosphono-Methyl)-Naphthalen-2-Yl]-Difluoro-Methyl}-Phosphonic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of difluoro-methyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{[7-(Difluoro-Phosphono-Methyl)-Naphthalen-2-Yl]-Difluoro-Methyl}-Phosphonic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules, particularly enzymes and proteins.
Mechanism of Action
The mechanism of action of {[7-(Difluoro-Phosphono-Methyl)-Naphthalen-2-Yl]-Difluoro-Methyl}-Phosphonic Acid involves its interaction with molecular targets such as tyrosine-protein phosphatase non-receptor type 1. This interaction leads to the inhibition of the enzyme’s activity, which can affect various cellular pathways, including those involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
{[7-(Difluoro-Phosphono-Methyl)-Naphthalen-2-Yl]-Difluoro-Methyl}-Phosphonic Acid can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene moiety but differ in their functional groups.
Phosphonic acids: These compounds contain phosphonic acid groups but may have different organic backbones.
Difluoro compounds: These compounds contain difluoro groups but may have different core structures.
The uniqueness of this compound lies in its combination of difluoro-phosphono-methyl and difluoro-methyl-phosphonic acid groups, which confer specific chemical properties and reactivity .
Properties
CAS No. |
205434-16-8 |
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Molecular Formula |
C12H10F4O6P2 |
Molecular Weight |
388.14 g/mol |
IUPAC Name |
[[7-[difluoro(phosphono)methyl]naphthalen-2-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C12H10F4O6P2/c13-11(14,23(17,18)19)9-3-1-7-2-4-10(6-8(7)5-9)12(15,16)24(20,21)22/h1-6H,(H2,17,18,19)(H2,20,21,22) |
InChI Key |
VHKBLEYUHBIBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(F)(F)P(=O)(O)O)C(F)(F)P(=O)(O)O |
Origin of Product |
United States |
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